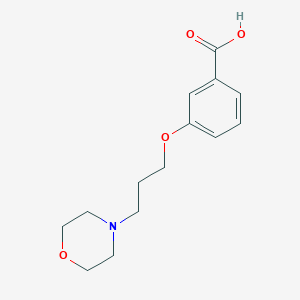
3-(3-Morpholinopropoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Morpholinopropoxy)benzoic acid is an organic compound that features a benzoic acid core with a morpholinopropoxy substituent. This compound is of interest due to its unique chemical structure, which combines the properties of benzoic acid and morpholine, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Morpholinopropoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 3-chloropropylmorpholine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxybenzoic acid is replaced by the morpholinopropoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Morpholinopropoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The morpholinopropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Benzoate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Morpholinopropoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Morpholinopropoxy)benzoic acid involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, while the benzoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(3-morpholinopropoxy)benzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
4-(Bromomethyl)benzoic acid: Contains a bromomethyl group instead of a morpholinopropoxy group.
Uniqueness
3-(3-Morpholinopropoxy)benzoic acid is unique due to the presence of both the morpholine ring and the benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
3-(3-morpholin-4-ylpropoxy)benzoic acid |
InChI |
InChI=1S/C14H19NO4/c16-14(17)12-3-1-4-13(11-12)19-8-2-5-15-6-9-18-10-7-15/h1,3-4,11H,2,5-10H2,(H,16,17) |
InChI Key |
ZTEIZSGNGNVWKM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


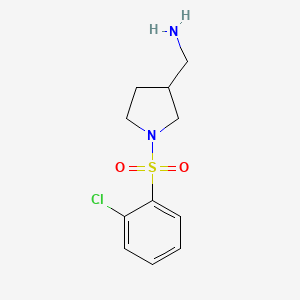

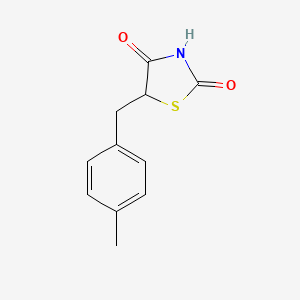
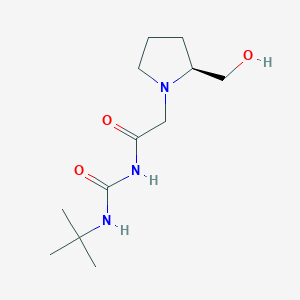
![1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14906946.png)
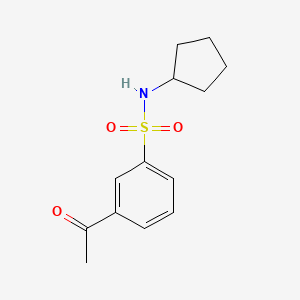
![N-(furan-2-ylmethyl)-2-[(7-propyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14906952.png)

![3-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B14906961.png)


![Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14906991.png)


